molecular formula C3H4BrN3 B082817 4-Bromo-1-methyl-1H-1,2,3-triazole CAS No. 13273-53-5

4-Bromo-1-methyl-1H-1,2,3-triazole

Cat. No.: B082817
CAS No.: 13273-53-5
M. Wt: 161.99 g/mol
InChI Key: RQZZFHDFPSNDKV-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H4BrN3 and its molecular weight is 161.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electron-Releasing Power in Heterocyclic Rings : A study on the reactivity of various bromo-N-methyl-tetrazoles, triazoles, and imidazoles, including 4-Bromo-1-methyl-1H-1,2,3-triazole, found it less reactive than some other derivatives. This research contributes to understanding the electron-releasing power of nitrogen atoms in heterocyclic rings (Barlin, 1967).

  • Antibacterial Applications : A study synthesizing sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, including compounds related to this compound, demonstrated antibacterial efficacy against various bacterial strains (Yadav & Kaushik, 2022).

  • Reduced Monoamine Oxidase A Activity : Research on oxazolidinones, a class of antibacterial agents, found that 1,2,3-triazoles with certain substituents, like this compound, exhibit good antibacterial properties with reduced activity against monoamine oxidase A (Reck et al., 2005).

  • Triazole Derivatives in Drug Development : A review highlighted the importance of triazoles, including 1H-1,2,3-triazoles, in drug development for various therapeutic applications, emphasizing the need for new, efficient syntheses that consider sustainability (Ferreira et al., 2013).

  • Synthesis of Poly-Substituted Triazoles : A study described the synthesis of 2-substituted 4-bromo-1,2,3-triazoles through a regioselective process, leading to potential applications in developing various triazole derivatives (Wang et al., 2009).

  • Continuous Manufacturing of Triazole Derivatives : Research on developing a safe and efficient continuous process for manufacturing triazole derivatives, starting from various precursors, demonstrates the relevance of triazoles in pharmaceutical manufacturing (Karlsson et al., 2017).

  • Supramolecular Interactions of Triazoles : A study examined the diverse supramolecular interactions of 1H-1,2,3-triazoles, highlighting their applications in coordination and supramolecular chemistry, with implications for catalysis, photochemistry, and anion recognition (Schulze & Schubert, 2014).

  • Antifungal Applications : Research on the synthesis and evaluation of 1,2,3-triazole derivatives, including their antifungal activity against Candida strains, shows the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).

Safety and Hazards

This compound is classified as a hazard under GHS07 . It may cause respiratory irritation (H335), be harmful if swallowed (H302), cause serious eye irritation (H319), and be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name

4-bromo-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZFHDFPSNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617801
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13273-53-5
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.